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2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound of significant
interest in medicinal chemistry and drug discovery. Its structural motifs, including a difluorinated
benzene ring and an amino group, make it a valuable building block, particularly in the
burgeoning field of targeted protein degradation. This technical guide provides a
comprehensive overview of the known physical and chemical properties of Methyl 4-amino-
2,6-difluorobenzoate, along with generalized experimental protocols for its synthesis and
analysis. Furthermore, its emerging role in the development of Proteolysis Targeting Chimeras
(PROTACS) is discussed.

Core Physicochemical Properties

The precise experimental determination of all physical properties for Methyl 4-amino-2,6-
difluorobenzoate is not readily available in the public domain. However, a combination of data
from chemical suppliers and computational predictions provides a solid foundation for its
characteristics.
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Table 1: Physical and Chemical Properties of Methyl 4-amino-2,6-difluorobenzoate

Property Value Source/Notes
methyl 4-amino-2,6-
IUPAC Name ] [1]
difluorobenzoate
CAS Number 191478-99-6 [1][2]
Molecular Formula CsH7F2NO2 [1112]
Molecular Weight 187.14 g/mol [1][2]
) ) ] Inferred from related
Appearance White to off-white solid/powder
compounds
Data for the related Methyl 4-
Melting Point Data not available bromo-2,6-difluorobenzoate is
41-43°C.
Data for the isomer Methyl 2,4-
Boiling Point Data not available difluorobenzoate is 128-129°C.
[3]
Expected to be soluble in
- ) common organic solvents like
Solubility Data not available
methanol, ethanol, DMSO, and
DMF.
The amino group is expected
pKa Data not available to have a pKa typical for
anilines.
XLogP3 1.3 Computed by PubChem[1]
Hydrogen Bond Donor Count 1 Computed by PubChem[1]
Hydrogen Bond Acceptor
3 Computed by PubChem[1]
Count
Topological Polar Surface Area  52.3 A2 Computed by PubChem[1]
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Spectroscopic Data

Detailed experimental spectra for Methyl 4-amino-2,6-difluorobenzoate are not widely
published. The following are predicted and expected spectral characteristics based on its
structure and data from analogous compounds.

'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amino protons, and the methyl ester protons. The fluorine atoms will cause
characteristic splitting of the adjacent aromatic proton signals.

e 13C NMR: The carbon NMR will display signals for the carbonyl carbon of the ester, the
aromatic carbons (with C-F couplings), and the methyl carbon.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z
187.14, with fragmentation patterns corresponding to the loss of the methoxy group and
other fragments.

e Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
N-H stretching of the amine, C=0 stretching of the ester, C-F stretching, and aromatic C-H
and C=C stretching. The absorption bands for the methyl group are expected in the 2900
cm~* region[4].

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of Methyl 4-amino-
2,6-difluorobenzoate are not readily available in peer-reviewed literature. However, based on
standard organic chemistry transformations and protocols for similar compounds, a general
methodology can be outlined.

Synthesis of Methyl 4-amino-2,6-difluorobenzoate

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.
Reaction:

4-amino-2,6-difluorobenzoic acid + Methanol --(Acid Catalyst)--> Methyl 4-amino-2,6-
difluorobenzoate + Water
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Materials:

* 4-amino-2,6-difluorobenzoic acid

e Methanol (anhydrous)

e Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)
e Sodium bicarbonate solution (saturated)

e Brine

e Anhydrous magnesium sulfate

o Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

 In a round-bottom flask, suspend 4-amino-2,6-difluorobenzoic acid in an excess of
anhydrous methanol.

e Cool the mixture in an ice bath.

» Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid
or a slight excess of thionyl chloride).

 Allow the reaction to warm to room temperature and then reflux for several hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

o Once the reaction is complete, cool the mixture and remove the excess methanol under
reduced pressure.

» Neutralize the residue with a saturated solution of sodium bicarbonate.
o Extract the aqueous layer with an organic solvent like ethyl acetate.

» Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
filter.
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e Remove the solvent in vacuo to yield the crude product.

Purification

The crude Methyl 4-amino-2,6-difluorobenzoate can be purified by standard laboratory
techniques.

Recrystallization:

o Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or
a mixture of ethyl acetate and hexanes).

 Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce
crystallization.

o Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Column Chromatography:

For higher purity, the compound can be purified by flash column chromatography on silica gel,
using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

Analytical Characterization

The identity and purity of the synthesized Methyl 4-amino-2,6-difluorobenzoate should be
confirmed by:

NMR Spectroscopy (*H and 13C): To confirm the chemical structure.

Mass Spectrometry: To verify the molecular weight.

Melting Point Analysis: To assess purity.

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Role in Drug Development: A Building Block for
PROTACs
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Methyl 4-amino-2,6-difluorobenzoate is classified as a "Protein Degrader Building Block"[2].
This strongly suggests its utility in the synthesis of PROTACs. PROTACSs are heterobifunctional
molecules that co-opt the cell's natural protein disposal system to eliminate specific target
proteins.[5] They consist of three components: a "warhead" that binds to the target protein, an
"anchor" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two.[5][6][7]

The structure of Methyl 4-amino-2,6-difluorobenzoate allows for its incorporation into any of
these three components. The amino group provides a convenient handle for further chemical
modification, enabling its attachment to other parts of the PROTAC molecule. The difluorinated
phenyl ring can enhance binding affinity to the target protein or improve the pharmacokinetic
properties of the final PROTAC, as fluorination is a common strategy in drug design to
modulate metabolic stability and cell permeability[6][8].

Below is a conceptual workflow illustrating the role of a building block like Methyl 4-amino-2,6-
difluorobenzoate in the synthesis of a PROTAC.
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Conceptual PROTAC Synthesis Workflow
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Caption: Conceptual workflow for PROTAC synthesis using a building block.

The following diagram illustrates the general mechanism of action of a PROTAC, which is the
ultimate application of building blocks like Methyl 4-amino-2,6-difluorobenzoate.
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PROTAC Mechanism of Action
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Caption: General mechanism of action for a PROTAC molecule.
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Conclusion

Methyl 4-amino-2,6-difluorobenzoate is a valuable and versatile building block for medicinal
chemistry, particularly in the design and synthesis of novel therapeutics like PROTACs. While a
complete experimental dataset for its physical properties is not yet available, the existing
information and data from related compounds provide a strong basis for its use in research and
development. The synthetic and analytical protocols outlined in this guide, though generalized,
offer a practical starting point for its preparation and characterization in a laboratory setting. As
the field of targeted protein degradation continues to expand, the importance of specialized
building blocks such as Methyl 4-amino-2,6-difluorobenzoate is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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